molecular formula C22H22N6O3 B10982012 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer: B10982012
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: YFCNNVXYQNYXKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole ring linked via a carboxamide group to a 1H-pyrazole moiety. Key structural attributes include:

  • Triazole substituents: A 4-methoxybenzyl group at position 2.
  • Pyrazole substituents: A 4-methoxyphenyl group at position 3 and a methyl group at position 1.
  • Molecular formula: Estimated as C${23}$H${23}$N$5$O$3$, with a molecular weight of ~417.47 g/mol.

The carboxamide bridge is a critical pharmacophore, common in bioactive molecules targeting enzymes or receptors .

Eigenschaften

Molekularformel

C22H22N6O3

Molekulargewicht

418.4 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C22H22N6O3/c1-28-19(13-18(27-28)15-6-10-17(31-3)11-7-15)21(29)24-22-23-20(25-26-22)12-14-4-8-16(30-2)9-5-14/h4-11,13H,12H2,1-3H3,(H2,23,24,25,26,29)

InChI-Schlüssel

YFCNNVXYQNYXKN-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide intermediates under basic conditions. For example:

  • Step 1 : Reacting 4-methoxybenzyl chloride with ethyl 2-(4-acetamidophenoxy)acetate yields a thiosemicarbazide intermediate.

  • Step 2 : Cyclization in NaOH/DMSO at 90°C for 6–8 hours produces 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione.

  • Step 3 : Desulfurization using Raney nickel in ethanol converts the thione to the amine.

Key Data :

ParameterValueSource
Yield (Step 2)75–88%
Reaction Time6–8 hours
CatalystNaOH/DMSO

Alternative Route via Amidrazones

  • Step 1 : 4-Methoxybenzylamine reacts with cyanogen bromide to form an amidrazone.

  • Step 2 : Cyclization in acetic acid at 100°C directly yields the triazole amine.

Advantages : Shorter reaction time (2–3 hours) but lower yield (60–65%).

Pyrazole-Carboxamide Synthesis

Regioselective Pyrazole Formation

Pyrazole rings are constructed via cyclocondensation of hydrazines with diketones or acetylenic ketones:

  • Method A : 4-Methoxyphenylacetylacetone reacts with methylhydrazine in ethanol under reflux (16 hours), yielding 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate.

  • Method B : Trichloromethyl enones (e.g., 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione) react with methylhydrazine in InCl3-catalyzed ethanol (40°C, ultrasound), achieving 85–90% yield.

Key Data :

ParameterMethod AMethod B
Yield70–75%85–90%
Reaction Time16 hours20 minutes
CatalystNoneInCl3 (20 mol%)

Amide Coupling Strategies

The final step conjugates the triazole amine and pyrazole-carboxamide via amide bond formation:

Acyl Chloride Method

  • Step 1 : Pyrazole-carboxylic acid reacts with thionyl chloride (SOCl2) to form the acyl chloride.

  • Step 2 : Reaction with triazole amine in dry THF and triethylamine (0°C to rt, 12 hours) yields the target compound (75–80% yield).

Coupling Reagent Approach

Using HATU or T3P as activators in DMF:

  • Conditions : Pyrazole-carboxylic acid (1 equiv), HATU (1.2 equiv), triazole amine (1.1 equiv), DIPEA (3 equiv), 25°C, 6 hours.

  • Yield : 88–92% with >95% purity (HPLC).

Comparative Analysis :

ParameterAcyl ChlorideHATU
Yield75–80%88–92%
Purity90–92%>95%
ScalabilityModerateHigh

Optimization and Challenges

Regioselectivity in Pyrazole Synthesis

Methylhydrazine ensures 1-methyl substitution, while diketone geometry directs 3-(4-methoxyphenyl) placement. Ultrasound irradiation in Method B enhances regiocontrol and reduces side products.

Purification Techniques

  • Triazole Amine : Column chromatography (SiO2, ethyl acetate/hexane 3:7).

  • Pyrazole-Carboxamide : Recrystallization from ethanol/water (7:3).

  • Final Compound : Preparative HPLC (C18, acetonitrile/water gradient).

Scalability Considerations

The HATU-mediated coupling is preferred for industrial-scale synthesis due to higher yields and reduced side reactions .

Analyse Chemischer Reaktionen

    Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

      Targets and Pathways:

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structural Analogs

    Table 1: Key Structural and Physical Properties of Selected Analogs
    Compound Name Substituents (Triazole) Substituents (Pyrazole) Molecular Weight (g/mol) Melting Point (°C) Key Features References
    Target Compound 3-(4-Methoxybenzyl) 3-(4-Methoxyphenyl), 1-methyl 417.47 Not reported Dual methoxy groups for lipophilicity -
    N-Acetyl-N-[3-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazol-5-yl]acetamide (20) 3-(4-Methoxyphenyl), N-acetyl 1-phenyl 381.40 130–132 Acetylated amine; lower lipophilicity
    5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) N/A (pyrazole-pyrazole) Chloro, cyano, methyl, phenyl 403.10 133–135 Chloro substituent; high crystallinity
    4-(Benzyloxy)-1-(4-methoxybenzyl)-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide (19c) 4-Methoxybenzyl, benzyloxy Trifluoromethylphenyl 483.45 Not reported Trifluoromethyl enhances electronegativity
    N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Methoxybenzyl Dihydrobenzodioxine 365.38 Not reported Benzodioxine ring for π-π interactions

    Key Observations :

    • Methoxy vs.
    • Trifluoromethyl vs. Methoxy : The trifluoromethyl group in 19c increases electronegativity, which may enhance binding to hydrophobic enzyme pockets .
    • Benzodioxine Hybrid : The dihydrobenzodioxine moiety in introduces conformational rigidity, unlike the flexible methoxyphenyl groups in the target compound.

    Physicochemical Properties

    • Solubility: Methoxy groups increase solubility in polar organic solvents (e.g., DMF, ethanol) compared to non-polar analogs.
    • Melting Points : Methoxy-substituted compounds (target, 19c) likely have lower melting points than chloro derivatives (3a: 133–135°C) due to reduced crystal packing efficiency .

    Biologische Aktivität

    N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a complex structure that includes a triazole ring and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

    Structural Overview

    The compound's molecular formula is C22H22N6O3C_{22}H_{22}N_{6}O_{3}, indicating the presence of multiple heteroatoms that contribute to its reactivity and biological interactions. The structural features include:

    • Triazole Ring : Known for its role in various biological activities.
    • Pyrazole Moiety : Often associated with anti-inflammatory and anticancer properties.
    • Methoxybenzyl Groups : These groups enhance lipophilicity, potentially improving bioavailability.

    Preliminary studies suggest that this compound exhibits significant biological activity through several mechanisms:

    • Cellular Growth Modulation : It may influence cellular processes related to growth and apoptosis, possibly by interacting with specific enzymes or receptors involved in signaling pathways associated with cancer and other diseases.
    • Antimicrobial Activity : The triazole component is known for its efficacy against various pathogens, suggesting potential applications in treating infections.
    • Anticancer Properties : Research indicates that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer .

    In Vitro Studies

    Several studies have evaluated the compound's biological activity through in vitro assays:

    • Cytotoxicity Tests : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, using the MTT assay. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
    • Apoptosis Induction : Mechanistic studies revealed that treatment with the compound resulted in increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis. Additionally, a decrease in Bcl-2 levels was observed, suggesting the compound's role in promoting apoptotic pathways .

    Antimicrobial Studies

    The antimicrobial efficacy of the compound was tested against several human pathogenic bacteria. Results indicated significant activity against Gram-positive bacteria and variable potency against Gram-negative strains. The presence of the triazole ring is hypothesized to contribute to this antimicrobial effect .

    Case Studies

    A notable case study involved the evaluation of similar triazole derivatives in xenograft models. Compounds exhibiting structural similarities to this compound were shown to inhibit tumor growth without significant toxicity to surrounding tissues . This underscores the potential for developing this compound as a therapeutic agent in cancer treatment.

    Summary Table of Biological Activities

    Activity TypeObservationsReference
    CytotoxicitySignificant effects on MCF-7 and MDA-MB-231 cells
    ApoptosisInduction of apoptosis via PARP and caspase activation
    AntimicrobialEfficacy against Gram-positive bacteria
    Tumor Growth InhibitionEffective in xenograft models

    Q & A

    Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

    Synthesis optimization requires careful control of reaction conditions such as solvent polarity (e.g., DMF or acetonitrile), temperature (often 80–120°C), and stoichiometric ratios of reactants. Multi-step protocols, including cyclocondensation for triazole formation and carboxamide coupling, should be validated via thin-layer chromatography (TLC) and intermediate purification using column chromatography. For example, methoxybenzyl groups may require protective strategies to prevent undesired side reactions during triazole ring formation .

    Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

    • Nuclear Magnetic Resonance (NMR): 1H/13C NMR can resolve proton environments and confirm substitution patterns on aromatic rings (e.g., distinguishing 4-methoxyphenyl vs. 3-methoxybenzyl groups).
    • X-ray Crystallography: Single-crystal analysis provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups). Software like SHELXL refines crystallographic data .
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns .

    Q. What preliminary biological assays are recommended to assess the therapeutic potential of this compound?

    Initial screening should include:

    • Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based assays.
    • Cytotoxicity Testing: Evaluate IC50 values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
    • Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

    Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

    Standardize protocols by:

    • Documenting exact solvent grades (e.g., anhydrous DMF).
    • Using calibrated temperature controls for reflux.
    • Validating purity via HPLC (>95% purity threshold) with C18 columns and acetonitrile/water gradients .

    Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

    Tools like SwissADME or Molinspiration estimate logP (lipophilicity), polar surface area, and solubility. Molecular dynamics simulations (e.g., GROMACS) model conformational stability in aqueous environments .

    Advanced Research Questions

    Q. How can computational modeling techniques like molecular docking elucidate the mechanism of action of this compound?

    • Docking Software: AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., kinases).
    • Key Parameters: Include flexible ligand docking, solvation effects, and scoring functions (e.g., MM-GBSA).
    • Validation: Compare docking results with mutagenesis data or co-crystal structures .

    Q. What strategies resolve contradictions between experimental bioactivity data (e.g., divergent IC50 values in replicate studies)?

    • Data Triangulation: Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).
    • Batch Analysis: Check compound stability under assay conditions (e.g., DMSO stock oxidation).
    • Structural Confirmation: Re-analyze post-assay samples via LC-MS to rule out degradation .

    Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

    • Analog Synthesis: Introduce substituents on the pyrazole (e.g., halogens) or triazole (e.g., alkyl chains) rings.
    • Activity Cliffs: Identify critical moieties by comparing EC50 values of analogs.
    • 3D-QSAR: Use CoMFA or CoMSIA models to map electrostatic/hydrophobic fields .

    Q. What advanced spectroscopic methods confirm the stereochemical configuration of this compound?

    • 2D NMR: NOESY or ROESY detects spatial proximity between methoxybenzyl protons and pyrazole methyl groups.
    • Vibrational Circular Dichroism (VCD): Resolves absolute configuration in chiral derivatives .

    Q. How can metabolic stability and degradation pathways be studied in pharmacological research?

    • In Vitro Models: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
    • Isotope Labeling: Track 13C/14C-labeled compounds to identify cleavage sites (e.g., amide bond hydrolysis) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.